

# L-Threonine function in the central nervous system

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An In-depth Technical Guide on the Function of **L-Threonine** in the Central Nervous System  
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the multifaceted roles of the essential amino acid **L-Threonine** within the central nervous system (CNS). It details its function as a critical precursor to key neurotransmitters, its structural importance in neuronal proteins, and the methodologies used to study its effects.

## Core Functions of L-Threonine in the CNS

**L-Threonine**, an essential amino acid that must be obtained from the diet, performs two primary functions in the central nervous system. First, it serves as a fundamental building block for protein synthesis, incorporated into a vast array of neuropeptides and structural proteins. Second, and of significant interest to neuropharmacology, it is a metabolic precursor for the synthesis of other crucial amino acids that directly modulate neurotransmission. While **L-Threonine** itself has not been identified as a direct neurotransmitter, its influence on CNS function is profound, primarily through its metabolic conversion into the neurotransmitters glycine and serine.

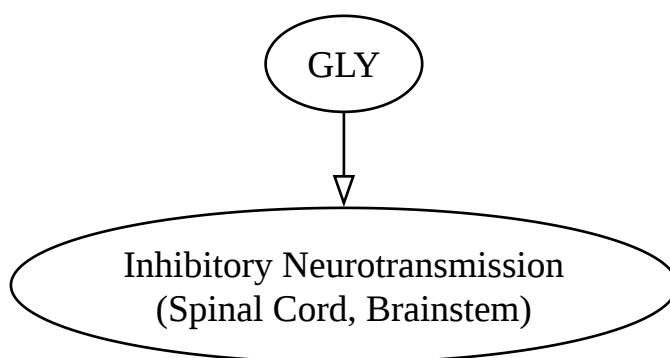
## L-Threonine as a Metabolic Precursor for Neurotransmitters

The most significant role of **L-Threonine** in neurotransmission is its contribution to the pools of glycine and serine, which have distinct and critical functions in the CNS.

## Glycine Synthesis

**L-Threonine** can be converted to glycine, the primary inhibitory neurotransmitter in the spinal cord and brainstem.[1][2] This conversion can occur via two main pathways. The predominant pathway in many non-human mammals involves a two-step process initiated by the mitochondrial enzyme **L-threonine** 3-dehydrogenase (TDH), which converts **L-threonine** to 2-amino-3-ketobutyrate.[3][4] This intermediate is then rapidly converted to glycine and acetyl-CoA by 2-amino-3-ketobutyrate CoA ligase.[3][4] A secondary pathway involves the enzyme threonine aldolase, which catalyzes the cleavage of threonine to glycine and acetaldehyde.[5][6][7]

Notably, in humans, the genes for both **L-threonine** dehydrogenase and threonine aldolase are considered inactive pseudogenes, suggesting these direct conversion pathways may not be functional.[8][9] However, administration of **L-Threonine** has been shown to increase CNS glycine concentrations in rats, indicating a precursor-product relationship is active in mammals, which may be influenced by the enzyme serine hydroxymethyltransferase (SHMT).[5][10][11] This suggests that CNS glycine levels can be influenced by plasma **L-Threonine** concentrations.[5]

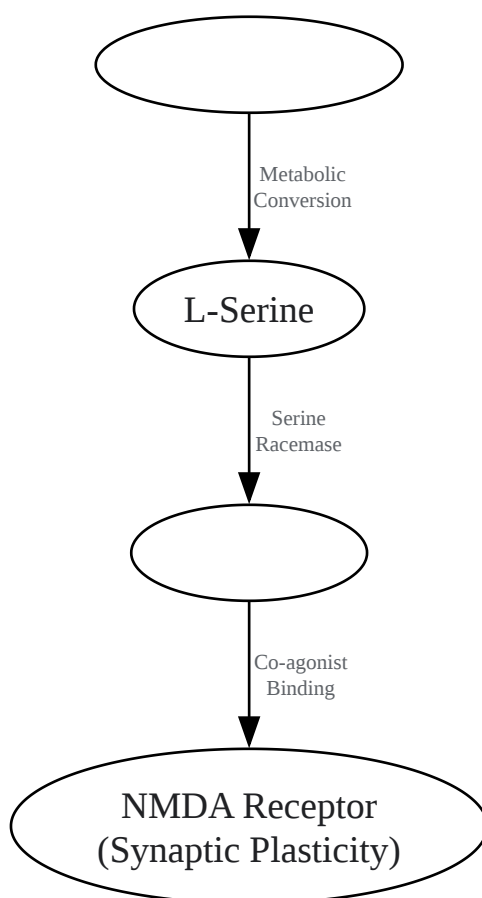


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## Serine and D-Serine Synthesis

**L-Threonine** also contributes to the synthesis of L-serine, another non-essential amino acid with critical CNS roles.[12] L-serine is the direct precursor to D-serine, a key gliotransmitter and

the primary endogenous co-agonist at the glycine-binding site of synaptic N-methyl-D-aspartate (NMDA) receptors.[13][14] The activation of NMDA receptors is essential for synaptic plasticity, learning, and memory, and requires the binding of both glutamate and a co-agonist like D-serine or glycine.[14] Therefore, **L-Threonine** indirectly supports excitatory glutamatergic neurotransmission by supplying the precursor for D-serine synthesis.



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## Role of Threonine Residues in Neuronal Protein Phosphorylation

Beyond its role as a free amino acid, the threonine residue is a cornerstone of intracellular signaling. Protein phosphorylation—the addition of a phosphate group to an amino acid residue—is a primary mechanism for regulating protein function.[15] Along with serine, threonine is a major target for a large class of enzymes known as serine/threonine kinases.[15]

In the CNS, these kinases are integral to virtually all aspects of neuronal function, including:

- Synaptic Transmission: Regulating neurotransmitter release and receptor sensitivity.[16]
- Gene Expression: Activating transcription factors that lead to long-term changes in neuronal structure and function.
- Neuronal Plasticity: Mediating processes like long-term potentiation (LTP) and long-term depression (LTD).

Prominent neuronal serine/threonine kinases include Protein Kinase A (PKA), Protein Kinase C (PKC), and Mitogen-Activated Protein Kinases (MAPKs).[16] These enzymes recognize specific consensus sequences around a threonine residue before catalyzing its phosphorylation.[12][17] This modification introduces a bulky, negatively charged group, inducing a conformational change in the protein that alters its activity, localization, or interaction with other proteins. While free **L-Threonine** does not directly participate in these signaling events, its incorporation into neuronal proteins is essential for creating the substrates upon which these critical regulatory networks operate.

## Quantitative Data on L-Threonine's Effects

Experimental studies in animal models have quantified the relationship between **L-Threonine** administration and CNS amino acid levels.

Table 1: Effect of Intraperitoneal **L-Threonine** Administration on Amino Acid Concentrations in Rat CNS

L-Threonine Dose (mg/kg)	Spinal Cord Threonine (nmol/g)	Spinal Cord Glycine (nmol/g)	Brain Threonine (nmol/g)	Brain Glycine (nmol/g)
0 (Control)	580 ± 30	4430 ± 110	610 ± 20	1180 ± 50
50	940 ± 80	4870 ± 190	970 ± 60	1210 ± 60
100	1620 ± 110	5210 ± 180	1590 ± 100	1340 ± 70
200	2980 ± 240	5940 ± 230	2860 ± 190	1490 ± 80
400	4110 ± 310	6320 ± 270	4030 ± 280	1610 ± 110

Data are expressed as mean ± standard error. Adapted from Maher et al., Life Sciences, 1980. [\[5\]](#)

Table 2: Correlation of Dietary Threonine with CNS Amino Acid Levels in Rats

Correlation	Cortex	Brain Stem
Plasma Threonine vs. Tissue Threonine	$r = 0.821$ ( $p < 0.01$ )	$r = 0.882$ ( $p < 0.01$ )
Tissue Threonine vs. Tissue Glycine	$r = 0.673$ ( $p < 0.01$ )	$r = 0.575$ ( $p < 0.01$ )

Data show a significant positive correlation between plasma threonine, brain threonine, and brain glycine concentrations. Adapted from Tews et al., Pediatric Research, 2000.[\[11\]](#)

Table 3: Cerebrospinal Fluid (CSF) Amino Acid Concentrations in Human Controls

Amino Acid	Concentration ( $\mu\text{M}$ )
Glycine	$9.9 \pm 3.4$
L-Serine	$65.4 \pm 14.1$
L-Threonine	$58.8 \pm 19.9$

Data are expressed as mean  $\pm$  standard deviation for a control population, providing baseline values for the human CNS. Adapted from C. Van Hove et al., Journal of Inherited Metabolic Disease, 2022.[18]

## Experimental Protocols

Investigating the function of **L-Threonine** in the CNS requires specialized techniques to measure amino acid concentrations in vivo and in tissue samples. The following outlines key experimental methodologies.

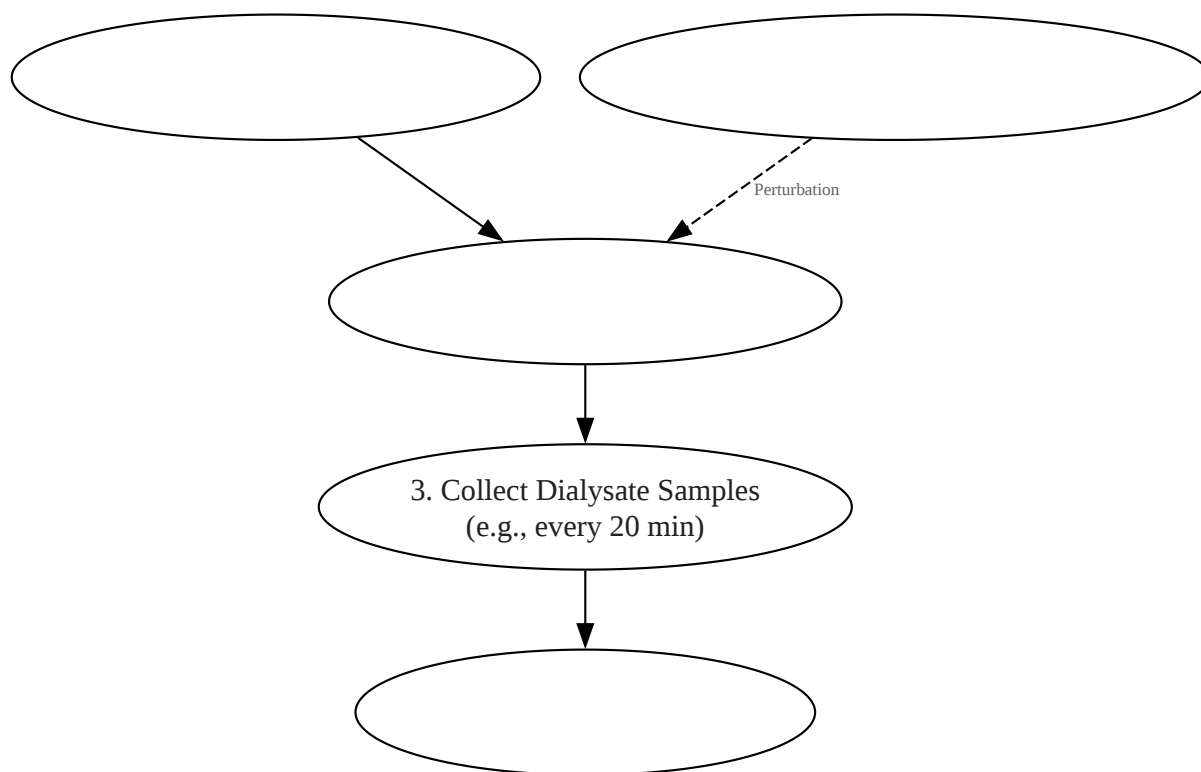
### In Vivo Microdialysis for CNS Amino Acid Sampling

This technique allows for the continuous sampling of extracellular fluid from specific brain regions of an awake, freely-moving animal, providing dynamic information about neurotransmitter levels.[18]

Methodology:

- **Probe Implantation:** A microdialysis probe, which has a semipermeable membrane at its tip, is stereotactically implanted into the target brain region (e.g., spinal cord, hippocampus).
- **Perfusion:** The probe is perfused at a slow, constant rate (e.g., 0.5-2.0  $\mu\text{L}/\text{min}$ ) with an artificial cerebrospinal fluid (aCSF) solution.
- **Diffusion and Collection:** Small molecules in the extracellular space, including **L-Threonine** and glycine, diffuse across the membrane into the aCSF according to their concentration gradient. This fluid, now called the dialysate, is collected at timed intervals.

- **Sample Analysis:** The collected dialysate fractions are then analyzed, typically using HPLC, to quantify the concentration of various amino acids.



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## HPLC with Fluorescence Detection (HPLC-FLD) for Amino Acid Quantification

High-Performance Liquid Chromatography (HPLC) is the gold-standard method for separating and quantifying amino acids from biological samples. Since amino acids like threonine lack a native chromophore for UV detection, a pre-column derivatization step is required to attach a fluorescent tag.

Methodology:

- **Sample Preparation:** Brain tissue is homogenized and deproteinized (e.g., with sulfosalicylic acid). Microdialysis or CSF samples can often be used with minimal preparation.
- **Pre-Column Derivatization:** A fluorescent agent, such as o-phthalaldehyde (OPA) in the presence of a thiol, is mixed with the sample. OPA reacts with primary amines on amino acids to form highly fluorescent isoindole derivatives.
- **Chromatographic Separation:** The derivatized sample is injected into an HPLC system. A reversed-phase C18 column is used to separate the different amino acid derivatives based on their hydrophobicity using a solvent gradient (e.g., a mixture of acetate or phosphate buffer and an organic solvent like acetonitrile or methanol).
- **Fluorescence Detection:** As the separated derivatives elute from the column, they pass through a fluorescence detector set to the specific excitation and emission wavelengths of the OPA-adducts (e.g., Ex: 340 nm, Em: 455 nm).
- **Quantification:** The area under each chromatographic peak is proportional to the concentration of the corresponding amino acid. Concentrations are calculated by comparing peak areas to those of a known standard solution.

## Implications for Drug Development and Research

The role of **L-Threonine** as a precursor to neuromodulatory amino acids presents opportunities for therapeutic intervention.

- **Spasticity Disorders:** **L-Threonine** has been investigated as a treatment for spasticity in conditions like amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS), with the rationale of increasing levels of the inhibitory neurotransmitter glycine.<sup>[1]</sup> However, clinical trial results have been largely inconclusive or have shown no significant benefit.<sup>[1]</sup>
- **NMDA Receptor Modulation:** By influencing the D-serine pool, **L-Threonine** metabolism is linked to NMDA receptor function. This is relevant for disorders involving glutamatergic dysregulation, such as schizophrenia and age-related cognitive decline, where NMDA receptor co-agonists are a therapeutic target.<sup>[14]</sup>

Future research should focus on elucidating the precise enzymatic pathways and regulatory controls of **L-Threonine** conversion to glycine and serine in the human CNS. Understanding



these mechanisms could pave the way for more targeted strategies to modulate glycinergic and glutamatergic neurotransmission.

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